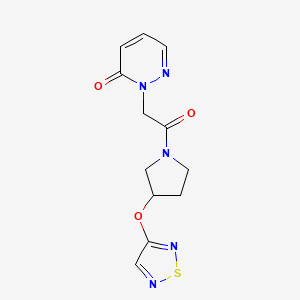
2-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C12H13N5O3S and its molecular weight is 307.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one (CAS Number: 2097927-18-7) is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C12H13N5O3S and a molecular weight of 307.33 g/mol, this compound features a complex structure that may contribute to various pharmacological effects.
Chemical Structure
The structural complexity of this compound includes:
- A pyridazine core, which is known for its diverse biological activities.
- A thiadiazole moiety that has been linked to antimicrobial and anti-inflammatory properties.
- A pyrrolidine ring that often enhances the bioactivity of compounds.
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole and pyrrolidine rings exhibit significant antimicrobial properties. For example, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Inhibition of Enzymatic Activity
The compound's structure suggests potential inhibition of specific enzymes. For instance, compounds with similar scaffolds have been studied as inhibitors of stearoyl-CoA desaturase (SCD), which is involved in lipid metabolism and could be targeted for obesity treatments . The binding affinity of such compounds to SCD indicates their potential role in metabolic regulation.
Anti-inflammatory Properties
The presence of the pyridazine ring may contribute to anti-inflammatory effects. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For example, some derivatives have shown selective inhibition against COX-II with minimal side effects .
Research Findings and Case Studies
Several studies have explored the biological activities of related compounds:
- In Vivo Studies :
- Pharmacokinetics :
- Structure-Activity Relationship (SAR) :
Data Tables
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thiadiazole derivatives | Inhibition of S. aureus and E. coli growth |
| Enzyme Inhibition | SCD inhibitors | Reduced lipid accumulation in metabolic studies |
| Anti-inflammatory | COX-II inhibitors | Decreased inflammation markers in animal models |
| Anticancer | Pyridazine derivatives | Tumor growth suppression in xenograft models |
Propiedades
IUPAC Name |
2-[2-oxo-2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S/c18-11-2-1-4-13-17(11)8-12(19)16-5-3-9(7-16)20-10-6-14-21-15-10/h1-2,4,6,9H,3,5,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQKPWRNXSAQKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













